molecular formula C59H102O6 B1242041 [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B1242041
M. Wt: 907.4 g/mol
InChI Key: CKSBRWXVWDFKJD-ALCWIDLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that belongs to the class of long-chain fatty acid esters. This compound is characterized by its multiple unsaturated bonds and ester linkages, making it a significant molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves esterification reactions. The process begins with the preparation of the fatty acid precursors, which are then esterified with glycerol derivatives under controlled conditions. Common reagents used in these reactions include catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification reactors where the fatty acids and glycerol derivatives are mixed in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and purification steps are also integral to the industrial process to ensure the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, hydroxylated derivatives, and saturated fatty acid esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8,11,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8,11,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with cellular membranes, where it integrates into the lipid bilayer, affecting membrane fluidity and function. The compound also interacts with specific enzymes and receptors, modulating biochemical pathways related to inflammation and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8,11,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific ester linkages and multiple unsaturated bonds, which confer distinct physical and chemical properties. These features make it particularly valuable in applications requiring high fluidity and reactivity .

Properties

Molecular Formula

C59H102O6

Molecular Weight

907.4 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,19,25-28,30-32,34,40,43,56H,4-15,17-18,20-24,29,33,35-39,41-42,44-55H2,1-3H3/b19-16-,28-25-,30-26-,31-27-,34-32-,43-40-/t56-/m1/s1

InChI Key

CKSBRWXVWDFKJD-ALCWIDLZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 6
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[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

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